The compound is classified as an amine, specifically a secondary amine due to the presence of two carbon-containing groups attached to the nitrogen atom. Its dihydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in aqueous solutions.
The synthesis of 3-(4-Methylpyridin-2-yl)propan-1-amine dihydrochloride typically involves the following steps:
In industrial settings, large-scale reactors are utilized to optimize yield and purity. Parameters such as temperature, pressure, and reaction time are carefully controlled to maximize efficiency and minimize by-products .
The molecular formula for 3-(4-Methylpyridin-2-yl)propan-1-amine dihydrochloride is , with a molecular weight of approximately 186.68 g/mol.
Property | Value |
---|---|
Molecular Formula | C9H15Cl2N |
Molecular Weight | 186.68 g/mol |
IUPAC Name | 3-(4-Methylpyridin-2-yl)propan-1-amine;dihydrochloride |
InChI Key | RTUDSFHKHRXEQN-UHFFFAOYSA-N |
SMILES | CCC(C1=C(C=CC=N1)C)N.Cl.Cl |
3-(4-Methylpyridin-2-yl)propan-1-amine dihydrochloride can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 3-(4-Methylpyridin-2-yl)propan-1-amine dihydrochloride primarily involves its interaction with specific biological targets:
The exact pathways depend on the biological context and specific applications being investigated .
The compound is typically a solid at room temperature, with high solubility in polar solvents due to its ionic character in the dihydrochloride form.
Key chemical properties include:
These properties make it suitable for various synthetic applications in organic chemistry .
3-(4-Methylpyridin-2-yl)propan-1-amine dihydrochloride has several scientific applications:
CAS No.: 2183440-44-8
CAS No.: 131123-56-3
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0